Product packaging for Lespedamine(Cat. No.:CAS No. 4335-93-7)

Lespedamine

Cat. No.: B12766392
CAS No.: 4335-93-7
M. Wt: 218.29 g/mol
InChI Key: DXTZTYQDNUHCAB-UHFFFAOYSA-N
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Description

Lespedamine (CAS 4335-93-7) is an indole alkaloid and a substituted tryptamine with the molecular formula C13H18N2O . It is a naturally occurring compound found in the plant Lespedeza bicolor . The alkaloid is structurally analogous to the well-studied compound N,N-Dimethyltryptamine (DMT), differing by a methoxy group at the 1-position of the indole ring, which classifies it as a 1-methoxy-DMT derivative . Due to this structural resemblance, it has been the subject of speculation regarding potential psychoactive properties, but no formal scientific reports on its biological activity or mechanism of action have been published to date . This lack of confirmed data makes this compound a compound of significant interest for phytochemical and pharmacological research. It presents an opportunity for investigators to explore the structure-activity relationships of tryptamines and to be the first to characterize its potential interactions with biological systems. This product is supplied as a high-purity material intended for research applications in a laboratory setting. It is strictly for research use only and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O B12766392 Lespedamine CAS No. 4335-93-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4335-93-7

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-(1-methoxyindol-3-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C13H18N2O/c1-14(2)9-8-11-10-15(16-3)13-7-5-4-6-12(11)13/h4-7,10H,8-9H2,1-3H3

InChI Key

DXTZTYQDNUHCAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CN(C2=CC=CC=C21)OC

Origin of Product

United States

Biosynthetic Pathways and Precursors

Occurrence in Lespedeza bicolor

Lespedamine is a recognized constituent of the plant Lespedeza bicolor, a member of the Fabaceae family native to East Asia. lsmu.ltwikipedia.orgwikipedia.org Specifically, it has been identified in Lespedeza bicolor var. japonica. researchgate.netdmt-nexus.me This plant is known to produce a variety of tryptamine (B22526) alkaloids. dmt-nexus.me In the leaves of L. bicolor var. japonica, the crude alkaloid content has been reported to range from 0.068% to 0.106%, while the root-bark contains a higher concentration at 0.206%. dmt-nexus.me Within this alkaloid mixture, this compound is present alongside other well-known tryptamines such as N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and 5-hydroxy-N,N-dimethyltryptamine (bufotenine). lsmu.ltdmt-nexus.me In one analysis, this compound was found at a concentration of 0.035% in the leaves. dmt-nexus.me The root bark generally contains these alkaloids in greater quantities. dmt-nexus.me

The chemical composition of Lespedeza bicolor is diverse, extending beyond alkaloids. The stems are primarily composed of carbohydrates (82.35%), with smaller amounts of moisture, crude protein, crude ash, and crude fat. researchgate.net The plant also contains various flavonoids, isoflavonoids, and tannins. lsmu.lt

Table 1: Alkaloids Identified in Lespedeza bicolor

Compound Name Presence in Plant
This compound Leaves and Roots lsmu.ltwikipedia.org
N,N-Dimethyltryptamine (DMT) Leaves and Roots wikipedia.orgdmt-nexus.me
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) Leaves and Roots wikipedia.orgdmt-nexus.me
5-Hydroxy-N,N-dimethyltryptamine (Bufotenine) Aerial Parts lsmu.lt
Tryptamine Not specified dmt-nexus.me
DMT N-oxide Root-bark dmt-nexus.me

Investigation of Indole (B1671886) Alkaloid Biosynthesis

The biosynthesis of all indole alkaloids begins with the amino acid tryptophan. wikipedia.org A crucial initial step for many, including the tryptamines, is the decarboxylation of tryptophan to form tryptamine. wikipedia.orgfrontiersin.orgresearchgate.net This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). researchgate.netnih.gov

From tryptamine, a variety of methylated derivatives can be produced through the action of methyltransferase enzymes. researchgate.net These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the tryptamine molecule. researchgate.netnih.gov The formation of N,N-dimethyltryptamine (DMT), a compound structurally related to this compound, occurs through a two-step methylation of tryptamine. frontiersin.orgresearchgate.net First, one methyl group is added to form N-methyltryptamine (NMT), and then a second methyl group is added to yield DMT. frontiersin.orgresearchgate.net This entire process is thought to be catalyzed by the enzyme indolethylamine-N-methyltransferase (INMT). frontiersin.orgresearchgate.net

While the general pathway from tryptophan to DMT is well-hypothesized, the precise molecular details, particularly of the double methylation step, are still under investigation. researchgate.netnih.gov Recent studies in mammals have raised questions about the necessity of INMT for this process, suggesting that alternative enzymatic pathways for tryptamine methylation may exist. nih.govumich.edu

Potential Enzymatic Transformations

The formation of this compound (1-methoxy-N,N-dimethyltryptamine) wikipedia.orgwikiwand.com from its likely precursor, N,N-dimethyltryptamine (DMT), would require an additional enzymatic step. Given its structure, the key transformation is the addition of a methoxy (B1213986) group at the 1-position of the indole ring. While the specific enzyme responsible for this in Lespedeza bicolor has not been characterized, the general principles of tryptamine biosynthesis provide a framework for understanding how this might occur.

N-methyltransferases are a class of enzymes that play a central role in the biosynthesis of methylated tryptamines. uniprot.org The enzyme indolethylamine-N-methyltransferase (INMT) is particularly recognized for its role in the N-methylation of tryptamine and related compounds. frontiersin.orgwikipedia.orgplos.org It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of the tryptamine side chain. researchgate.net This process is responsible for the conversion of tryptamine into N-methyltryptamine (NMT) and subsequently into N,N-dimethyltryptamine (DMT). frontiersin.orgresearchgate.net

INMT has been identified in various organisms, from plants to mammals, including in rabbit lung and human tissues. frontiersin.orgfrontiersin.org The enzyme can act on a range of primary, secondary, and tertiary amines. wikipedia.org However, research has also indicated that INMT activity and substrate specificity can be complex. For instance, some studies have shown that what was identified as INMT may also have thioether-S-methyltransferase (TEMT) activity, capable of methylating sulfur and selenium compounds. plos.org Furthermore, recent findings in rats suggest that INMT may not be essential for the endogenous methylation of tryptamine, pointing to the existence of other enzymes with this capability. nih.govumich.edu

The transfer of a methyl group from S-adenosyl-L-methionine (SAM) to an acceptor molecule, such as tryptamine, is a fundamental biochemical reaction. researchgate.net In the case of DMT biosynthesis, this occurs in two sequential steps. researchgate.net The enzyme INMT is thought to facilitate this process, with SAM serving as the methyl donor and S-adenosyl-L-homocysteine (SAH) being the byproduct. researchgate.net

Theoretical studies using computational models like density functional theory (DFT) have been employed to understand the molecular details of this double methylation. nih.gov These in silico analyses suggest that the reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. nih.gov The calculations indicate that the energy barrier for the second methylation (from NMT to DMT) is higher than the first, making it the rate-limiting step in the formation of DMT. nih.gov The environment within the enzyme's active site, including the presence of a reducing environment, can also influence the efficiency of the methylation process. plos.org

The formation of this compound would require an additional O-methylation step at the 1-position of the indole nucleus. While the specific enzyme for this is unknown, it would likely be a type of O-methyltransferase, again utilizing a methyl donor like SAM.

Structure Activity Relationship Sar Studies and Molecular Design

Comparative Structural Analysis with Related Tryptamines

The core of SAR studies lies in comparing a target molecule with its structural analogs. Lespedamine's structure, featuring a methoxy (B1213986) group at the 1-position of the indole (B1671886) ring, distinguishes it from more extensively studied tryptamines. wikipedia.orgiiab.me

This compound is a close structural analog of N,N-dimethyltryptamine (DMT), a well-characterized psychedelic compound. wikipedia.orgwikiwand.comwikipedia.org The fundamental difference is the presence of a methoxy group on the indole nitrogen (N1 position) in this compound. wikipedia.org This substitution is significant because the N1 position in most common psychoactive tryptamines, such as DMT and 5-MeO-DMT, is unsubstituted. wikipedia.orgwikipedia.orgwikipedia.org

In contrast, 5-MeO-DMT has a methoxy group at the C5 position of the indole ring. wikipedia.org This positional isomerism is crucial; the location of the methoxy group dramatically influences the compound's pharmacological profile. For instance, 5-MeO-DMT is notably more potent than DMT. wikipedia.org Another relevant analog is 1-methyltryptamine, which features a methyl group at the N1 position instead of a methoxy group. wikipedia.org The comparison between these molecules highlights how subtle changes to either the indole ring or the nitrogen atom can lead to different chemical properties and, hypothetically, distinct biological activities.

Compound NameSubstituent at N1Substituent at C5Amine GroupChemical FormulaMolar Mass (g·mol−1)
This compound-OCH₃ (Methoxy)-H-N(CH₃)₂C₁₃H₁₈N₂O218.300
Dimethyltryptamine (DMT)-H-H-N(CH₃)₂C₁₂H₁₆N₂188.268
5-MeO-DMT-H-OCH₃ (Methoxy)-N(CH₃)₂C₁₃H₁₈N₂O218.300
1-Methyltryptamine-CH₃ (Methyl)-H-N(H)₂C₁₁H₁₄N₂174.243

The tryptamine (B22526) scaffold is centered around an indole ring, which consists of a pyrrole (B145914) ring fused to a benzene (B151609) ring. nih.gov Modifications to this core are fundamental to the diversity of tryptamine alkaloids. wikipedia.org Substituents on the indole ring, particularly at positions C4, C5, C6, and C7, can significantly alter a compound's interaction with biological targets. nih.gov For example, the hydroxyl group at the C4 position in psilocin or the C5 position in bufotenine (B1668041) confers distinct pharmacological characteristics compared to the unsubstituted DMT. nih.gov

Substitution at the N1 position of the indole is less common among naturally occurring psychoactive tryptamines but is a key area of chemical exploration. nih.govmdma.ch Adding a substituent to the indole nitrogen can affect the molecule's electronic properties and stability. nih.gov The presence of the 1-methoxy group in this compound may influence its ability to form hydrogen bonds and could alter its binding affinity and efficacy at various receptors compared to its N1-unsubstituted counterparts. It has been noted that some biologically inactive indoles can become active when prepared as N-hydroxyindole analogues, suggesting the importance of N1 substitution. mdma.ch

In Silico and Computational Approaches for SAR Prediction

While specific in silico studies on this compound are not available in published literature, computational methods are widely used to predict the SAR of related tryptamines. nih.govnih.govnih.gov These approaches include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling.

Molecular docking simulations can predict how a ligand like a tryptamine analog might bind to the active site of a receptor, such as the serotonin (B10506) 5-HT2A or 5-HT1B receptors. herbmedpharmacol.com For instance, a study on DMT analogues at the 5-HT1B receptor used docking and MD simulations to evaluate binding energy and conformational stability, identifying promising candidates for further study. herbmedpharmacol.com Such studies analyze interactions with key amino acid residues and calculate free energy to predict binding affinity. herbmedpharmacol.com

Furthermore, engineered biosensors have emerged as a tool for screening compounds and predicting their activity. The "PsychLight" biosensor, which is based on the 5-HT2A receptor, has been used to differentiate between hallucinogenic and non-hallucinogenic tryptamines based on the conformational changes they induce in the receptor. nih.govresearchgate.net These computational and high-throughput screening methods provide a framework through which the potential biological activity of this compound could be predicted, guiding future laboratory research.

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of this compound and its derivatives is primarily rooted in the chemistry of 1-hydroxyindoles, which serve as versatile precursors. jst.go.jpresearchgate.net

The synthesis of this compound has been achieved through methods based on 1-hydroxyindole (B3061041) chemistry. researchgate.netnih.gov One route involves the methylation of 1-hydroxy-N,N-dimethyltryptamine. researchgate.net The N-oxide form of a tryptamine is a common metabolite and a target for chemical synthesis. researchgate.netscienceweb.uz However, attempts to synthesize this compound N-oxide through the oxidation of its precursor were reported to be unsuccessful, with the authors noting the product was unstable under the reaction conditions. researchgate.net This contrasts with DMT, whose N-oxide (DMT-NO) is a known and relatively stable metabolite that can be synthesized and quantified. researchgate.net The instability of this compound N-oxide suggests that the 1-methoxy group may influence the reactivity and stability of the side-chain amine oxide.

The chemical framework of this compound has inspired the synthesis of other novel 1-methoxyindole (B1630564) derivatives. mdma.chjst.go.jp The pioneering work by Somei and colleagues demonstrated that 1-hydroxyindoles are key intermediates for accessing a variety of 1-alkoxyindoles. jst.go.jpresearchgate.net A practical synthetic method for producing 1-hydroxy-2-oxindole derivatives was developed, which could then be used to synthesize this compound. clockss.org This chemistry allows for regioselective nucleophilic substitution reactions, enabling the creation of a diverse library of compounds, including serotonin, bufotenine, and this compound, all starting from tryptamine or related indole precursors. researchgate.netnih.govcapes.gov.br This synthetic platform opens the door to creating a wide array of novel 1-methoxyindole derivatives for further pharmacological investigation.

Molecular and Cellular Mechanisms of Action Speculative and Analog Based

Hypothesis-Driven Receptor Interaction Studies

The pharmacological profile of tryptamines is largely defined by their interactions with serotonin (B10506) receptors, though other receptor systems are also implicated in their complex effects. acs.orgresearchgate.net

Postulated Interactions with Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) based on Tryptamine (B22526) Pharmacology

As a tryptamine derivative, Lespedamine is hypothesized to interact with a range of serotonin (5-HT) receptors. drugbank.comresearchgate.net The primary targets of interest, based on the pharmacology of analogous compounds, include the 5-HT1A, 5-HT2A, and 5-HT2C receptors. biorxiv.orgfrontiersin.org

The interaction of tryptamines with serotonin receptors is nuanced, with subtle structural modifications significantly altering binding affinity and functional activity. jneurosci.org For instance, N,N-dimethylation, a feature of this compound's parent compound DMT, generally enhances activity at certain serotonin receptors. jneurosci.orgjneurosci.org Studies on various tryptamines demonstrate a broad range of affinities for 5-HT receptor subtypes. For example, DMT itself acts as a non-selective agonist at most serotonin receptors. drugbank.com Other related compounds, like 5-MeO-DMT, show selectivity for the 5-HT1A receptor over the 5-HT2A receptor. ub.edu

Table 1: Postulated Serotonin Receptor Interactions of this compound Based on Tryptamine Analogs

Receptor Subtype Postulated Interaction Basis of Hypothesis from Analog Studies
5-HT1A Potential Agonist/Partial Agonist Many tryptamines, including 5-MeO-DMT, are potent agonists at 5-HT1A receptors. ub.eduacs.org Activation of these receptors is known to modulate the effects of 5-HT2A receptor stimulation. rti.orgmdpi.com
5-HT2A Potential Agonist/Partial Agonist This receptor is the primary target for classic hallucinogens like DMT and psilocin. acs.orgresearchgate.netfrontiersin.org Agonism at this site is linked to psychedelic effects.
5-HT2C Potential Interaction Tryptamines often show affinity for 5-HT2C receptors, which can modulate the effects of 5-HT2A receptor activation. biorxiv.orgnih.gov

Investigation of Non-Serotonergic Receptor Targets (e.g., Sigma-1, TAAR1)

Beyond the serotonergic system, other receptors have been identified as potential targets for tryptamines, including the Sigma-1 receptor and the Trace Amine-Associated Receptor 1 (TAAR1). drugbank.comfrontiersin.org

The Sigma-1 receptor is an intracellular chaperone protein that has been implicated in a variety of cellular processes, including the modulation of neurotransmitter systems. hku.hk Notably, DMT has been shown to interact with the Sigma-1 receptor, and this interaction is thought to contribute to its neuroprotective and anti-inflammatory effects. hku.hk Given the structural similarities, it is conceivable that this compound also engages with the Sigma-1 receptor, potentially influencing cellular resilience and function.

TAAR1 is a G protein-coupled receptor that is activated by trace amines, a class of endogenous compounds that includes tryptamine. uniprot.orgunipi.it TAAR1 activation can modulate dopamine (B1211576) and serotonin neurotransmission. uniprot.orgunipi.it The interaction of various tryptamines with TAAR1 suggests that this compound could also be a ligand for this receptor, potentially influencing a broad range of neurological functions. frontiersin.orgmdpi.com

Cellular Responses and Signaling Pathways

The interaction of a ligand with its receptor initiates a cascade of intracellular events that ultimately lead to a cellular response. The speculative receptor interactions of this compound suggest that it could modulate several key signaling pathways and contribute to mechanisms of cellular plasticity.

Potential Modulation of Intracellular Signaling Cascades

Activation of G protein-coupled receptors, such as the serotonin and TAAR1 receptors, triggers intracellular signaling cascades. frontiersin.orgnih.gov For example, 5-HT2A receptor activation is known to couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and diacylglycerol. uniprot.org These second messengers, in turn, activate a host of downstream protein kinases and transcription factors. thermofisher.com

Furthermore, the interaction of tryptamines with receptors like Sigma-1 can modulate intracellular calcium signaling and endoplasmic reticulum-mitochondria crosstalk. hku.hk If this compound interacts with these targets, it could similarly influence these fundamental cellular processes. The specific signaling pathways activated by this compound would be dependent on its unique receptor binding profile and the cellular context in which these receptors are expressed. thermofisher.com The development of biosensors like psychLight, which can detect ligand-induced conformational changes in receptors, offers a promising avenue for dissecting the specific signaling pathways engaged by novel compounds like this compound. nih.govresearchgate.netresearchgate.net

Exploration of Mechanisms related to Cellular Plasticity

Cellular plasticity refers to the ability of cells to alter their structure and function in response to various stimuli. ugr.esnih.gov In the context of the nervous system, this includes processes like synaptic plasticity, which underlies learning and memory. Recent research has highlighted the potential of certain psychedelic compounds to promote neural plasticity. nih.gov

The potential of this compound to induce cellular plasticity can be inferred from the actions of related compounds. For instance, DMT has been shown to promote neurogenesis, the birth of new neurons. hku.hk This effect is thought to be mediated, at least in part, through its interaction with the Sigma-1 receptor. hku.hk The activation of 5-HT2A receptors by psychedelics has also been linked to the promotion of structural and functional neural plasticity in key brain circuits. nih.gov These changes can be long-lasting and may contribute to the therapeutic effects observed with these compounds. nih.gov Should this compound activate these same pathways, it could potentially induce similar plastic changes within the brain. The mechanisms underlying this plasticity are complex and can involve the regulation of gene expression and protein synthesis, leading to modifications in neuronal structure and connectivity. plos.orgresearchgate.netnih.gov

Preclinical Research Methodologies

In Vitro Experimental Models

In vitro models are fundamental in early-stage drug discovery to assess a compound's interaction with specific biological targets and its effects on cellular functions in a controlled environment. vipergen.com

Cell-based assays are crucial for determining how a compound like lespedamine might interact with specific receptors. vipergen.com These assays utilize living cells that express the target receptor to measure binding affinity and functional activation. mdpi.com Common techniques include radioligand binding assays, which quantify the displacement of a labeled ligand by the test compound, and functional assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels. nih.govrevvity.com Such studies would be essential to understand which receptors this compound targets and whether it acts as an agonist or antagonist. However, no such receptor binding or activation data for this compound have been published.

Neuronal culture systems provide a valuable tool for observing the direct effects of a compound on the structure and growth of neurons. dntb.gov.ua Researchers can culture primary neurons from rodent brains or use neuronal cell lines to study changes in neurite outgrowth, dendritic branching, and spine density following compound exposure. nih.govresearchgate.net These morphological studies help to elucidate a compound's potential to induce neural plasticity. nih.gov For instance, studies on other psychoactive compounds have demonstrated significant alterations in neuronal structures in these systems. nih.gov There is currently no available research detailing the effects of this compound on neuronal morphology in culture systems.

Advanced in vitro systems like organoids and microphysiological systems (often called "organs-on-a-chip") represent the next frontier in preclinical modeling. selectscience.net Brain organoids, derived from human pluripotent stem cells, self-assemble into three-dimensional structures that mimic aspects of the human brain's architecture and cellular diversity. nih.govlevitasbio.com These models offer a more physiologically relevant context to study compound effects compared to traditional 2D cultures and can be used for disease modeling and drug screening. nih.govnih.gov While these technologies are revolutionizing preclinical research, they have not yet been applied to the study of this compound, according to available literature.

In Vivo Animal Models

In vivo studies in animal models are a critical step to understand the systemic effects of a compound, including its impact on behavior and physiology within a living organism. nih.gov

Rodent models, particularly mice and rats, are the most commonly used systems in behavioral pharmacology due to their genetic tractability, well-characterized behaviors, and the availability of established testing paradigms. taconic.comnih.gov Behavioral phenotyping involves a battery of tests to assess a compound's effects on locomotion, anxiety, depression-like behaviors, social interaction, and cognitive function. nih.govresearchgate.netmdpi.com For a compound with structural similarities to known psychedelics, tests like the head-twitch response in mice would be a primary indicator of 5-HT2A receptor activation. nih.gov Despite the suitability of these models, no studies on the behavioral effects of this compound in rodents have been published.

In some cases, non-rodent species are used in preclinical toxicology and pharmacology to provide data more predictive of human responses, especially when metabolic pathways or receptor pharmacology differ significantly in rodents. nih.govresearchgate.net Commonly used non-rodent species include rabbits, dogs, and non-human primates. abpi.org.ukaltasciences.com The selection of a non-rodent species is a carefully considered process based on scientific and ethical factors. nih.gov To date, the scientific literature contains no records of this compound being evaluated in any non-rodent animal models.

Innovative Animal Models (e.g., Hollow Fiber Models)

There is no available information on the application of hollow fiber models in the preclinical evaluation of this compound.

Ex Vivo Experimental Systems

No studies utilizing ex vivo experimental systems to assess the effects of this compound have been found.

Tissue Explant Cultures for Functional Assessment

There is no documented use of tissue explant cultures to conduct functional assessments of this compound.

Analytical Chemistry Techniques for Lespedamine Research

Chromatographic Separation Methods

Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. For a compound like Lespedamine, both gas and liquid chromatography serve as powerful tools for isolation and analysis.

Gas Chromatography (GC) is a well-established technique used for separating and analyzing compounds that can be vaporized without decomposition. In the context of this compound and related tryptamine (B22526) derivatives, GC is frequently coupled with mass spectrometry (GC-MS). This combination allows for the effective separation of components from a crude reaction mixture followed by their structural identification. uninsubria.it

Research involving tryptamine derivatives often utilizes isotopically labeled internal standards for quantitative analysis by GC-MS. capes.gov.br For instance, deuterium-labeled tryptamines can be synthesized and used as internal standards in GC-MS assays to ensure accurate quantification of the target analyte. capes.gov.br The analysis of various amphetamine analogues and other illicit substances by GC has been a subject of forensic research, providing a framework for the potential analysis of indole (B1671886) alkaloids like this compound. dea.gov

A typical GC analysis involves the following:

Injection: The sample containing this compound is vaporized in a heated inlet.

Separation: An inert carrier gas (e.g., helium, nitrogen) carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary phase.

Detection: As components elute from the column, they are detected, often by a mass spectrometer which provides structural information.

Liquid chromatography (LC) is an analytical technique used to separate components in a mixture based on their interactions with a stationary phase (the column) and a liquid mobile phase. azom.com High-Performance Liquid Chromatography (HPLC) has been a cornerstone of pharmaceutical analysis for decades. azom.com

More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged, offering significant improvements over traditional HPLC. azom.com UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in higher separation efficiency, greater resolution, and significantly faster analysis times. hplc.eusigmaaldrich.com The ability to operate at much higher pressures allows for the use of longer columns for even greater resolving power or shorter columns for rapid, high-throughput analysis. hplc.euchromatographyonline.com

Key advantages of UHPLC in the analysis of compounds like this compound include:

Increased Resolution: The high efficiency of UHPLC columns allows for better separation of this compound from structurally similar impurities or degradation products. sigmaaldrich.com

Higher Throughput: Faster analysis times enable a larger number of samples to be processed, which is crucial in research and quality control environments. azom.com

Reduced Solvent Consumption: The lower flow rates and shorter run times associated with UHPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective method. azom.com

Enhanced Sensitivity: Sharper, narrower peaks result in higher signal-to-noise ratios, improving detection limits, especially when coupled with mass spectrometry. azom.comwaters.com

The choice of stationary phase (e.g., C18, Phenyl-Hexyl) and mobile phase composition is critical for optimizing the separation of target analytes. sigmaaldrich.com

Table 1: Comparison of HPLC and UHPLC Characteristics

ParameterConventional HPLCUHPLC
Column Particle Size3-5 µm< 2 µm
System Backpressure~400 bar (6,000 psi)Up to 1500 bar ( >20,000 psi)
ResolutionGoodVery High
Analysis SpeedStandardFast to Ultra-Fast
Solvent ConsumptionHigherLower

Spectrometric Detection Techniques

Spectrometry is used post-separation to identify and quantify the isolated compounds. Techniques like mass spectrometry provide information on molecular weight and structure, while UV-Vis spectroscopy is useful for quantification.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and identification of organic compounds. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides definitive identification of the separated components. capes.gov.br

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of a molecule, which is a powerful tool for identifying unknown compounds and confirming the structure of known ones like this compound.

Direct Analysis in Real Time (DART) HRMS is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. fda.govbruker.com A heated stream of excited gas (typically helium or nitrogen) is directed at the sample, where it desorbs and ionizes the analytes. fda.gov These ions are then analyzed by a high-resolution mass spectrometer. fda.gov

The key features of DART-HRMS include:

Speed: Analysis can be performed in seconds, making it ideal for high-throughput screening. bruker.comnih.gov

Minimal Sample Preparation: Solids and liquids can be analyzed directly, eliminating time-consuming extraction or derivatization steps. fda.gov

Versatility: It has been successfully applied to the analysis of a wide range of chemical substances, including psychoactive compounds in plants, additives in food packaging, and forensic evidence. fda.govbruker.comnih.gov

DART-HRMS is a powerful strategy for the rapid identification of chemical signatures in complex matrices, and its application to the analysis of plant-derived alkaloids is well-documented. nih.gov The technique has demonstrated excellent performance in terms of linearity, sensitivity, and reproducibility, comparable to traditional hyphenated chromatography-mass spectrometry methods. nih.gov

Table 2: Overview of Mass Spectrometry Techniques for this compound Analysis

TechniquePrincipleKey Advantages
GC-MSCouples Gas Chromatography separation with Mass Spectrometry detection.Excellent for volatile compounds; provides structural information. uninsubria.it
LC-MSCouples Liquid Chromatography separation with Mass Spectrometry detection.Applicable to a wide range of non-volatile compounds; high sensitivity. waters.com
HRMSProvides highly accurate mass measurements (low ppm error).Allows determination of elemental composition; high confidence in identification.
DART-HRMSAmbient ionization source coupled with HRMS.Extremely fast analysis; requires minimal to no sample preparation. fda.govnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. mt.com Molecules containing light-absorbing groups, known as chromophores, can be analyzed using this method. msu.edu The indole ring system present in this compound is an aromatic chromophore, making the compound suitable for UV-Vis analysis.

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. wikipedia.org This relationship makes UV-Vis spectroscopy a robust and straightforward method for the quantitative analysis of a purified compound in solution. wikipedia.orgunchainedlabs.com

Alkaloids, due to their common inclusion of aromatic rings and conjugated systems, typically exhibit absorption peaks in the 240–450 nm range. researchgate.net A UV-Vis spectrophotometer measures the absorbance at various wavelengths, generating a spectrum that is characteristic of the molecule. For quantitative work, measurements are typically made at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and accuracy. msu.edu

Method Development and Validation Protocols

The development and validation of analytical methods are critical for ensuring that data is accurate, reliable, and fit for its intended purpose. emerypharma.com These processes are governed by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), particularly the ICH Q2(R1) guideline. labmanager.compci.com

Method development is the process of creating a procedure to identify and/or quantify a substance. labmanager.com For this compound, this would involve:

Defining Objectives: Determining whether the method is for identification, impurity testing, or quantification. emerypharma.com

Selecting a Technique: Choosing the appropriate technology (e.g., UHPLC-UV, LC-MS) based on the analyte's properties and the method's requirements.

Optimization: Systematically adjusting parameters such as the mobile phase composition, column type, flow rate, and detector settings to achieve the desired performance (e.g., adequate separation, peak shape, and sensitivity).

Method validation is the process of confirming through documented evidence that the developed method is suitable for its intended use. emerypharma.com It involves evaluating a set of key performance characteristics. emerypharma.com

Table 3: Key Parameters for Analytical Method Validation (ICH Q2(R1))

Validation ParameterDescription
Accuracy The closeness of test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (includes repeatability and intermediate precision).
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. Provides an indication of its reliability during normal usage.

For stability-indicating methods, forced degradation studies are also performed, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that the method can effectively separate the intact drug from any degradation products that may form. researchgate.net

Ensuring Accuracy, Precision, Specificity, and Robustness

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. mdpi.comoecd.org For this compound analysis, this involves a systematic evaluation of several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies, where a known amount of pure this compound standard is added to a sample matrix (a process known as spiking) and the percentage of the analyte recovered by the method is calculated. While specific recovery data for this compound is not extensively published, studies on related tryptamine alkaloids in plant extracts show that recovery rates are generally expected to be within 98-102% for a method to be considered accurate. wikipedia.org

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.

For related tryptamine alkaloids, acceptable precision is generally indicated by an RSD of less than 2%. wikipedia.org

Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components from the plant extract. mdpi.com In the context of this compound analysis from Lespedeza extracts, this means the analytical method must be able to separate the this compound peak from other co-occurring tryptamines like N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and bufotenin. This is typically demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with this compound, and the matrix spiked with a mixture of potentially interfering compounds. The absence of interfering peaks at the retention time of this compound indicates the method's specificity.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition (e.g., ±2% in the organic solvent ratio), pH of the mobile phase (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). The method is considered robust if the results remain within acceptable limits of precision and accuracy despite these small changes.

Illustrative Data on Method Validation Parameters for Tryptamine Alkaloid Analysis

Disclaimer: The following table presents illustrative data based on typical validation results for analytical methods of tryptamine alkaloids chemically similar to this compound. Specific, published validation data for this compound is limited.

Validation Parameter Acceptance Criteria Illustrative Finding for a Tryptamine Analog Reference
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2% wikipedia.org
Precision (RSD %)
- Repeatability (Intra-day)≤ 2%0.85% wikipedia.org
- Intermediate (Inter-day)≤ 2%1.3% wikipedia.org
Specificity No interference at the analyte's retention timePeak purity confirmed by DAD and/or MS universiteitleiden.nl
Robustness (RSD %)≤ 2% after minor parameter changes1.5% researchgate.net

Optimization of Analytical Parameters

The development of a successful HPLC method for this compound requires the careful optimization of several chromatographic parameters to achieve good resolution, peak shape, and a reasonable analysis time. ms-editions.cl This process is often systematic, exploring one factor at a time or using a Design of Experiments (DoE) approach to identify the optimal conditions. wikipedia.org

Key parameters that are typically optimized for the analysis of tryptamine alkaloids include:

Stationary Phase (Column): Reversed-phase columns, such as a C18 column, are most commonly used for the separation of tryptamines. universiteitleiden.nljapsonline.com The choice of a specific C18 column can influence selectivity due to differences in packing material, particle size, and end-capping.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a pH-modifying buffer like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The ratio of these components is critical for controlling the retention and elution of this compound. Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to separate a complex mixture of alkaloids present in a plant extract. universiteitleiden.nl

pH of the Mobile Phase: Tryptamine alkaloids are basic compounds, and the pH of the mobile phase significantly affects their ionization state and, consequently, their retention on a reversed-phase column. A slightly acidic pH is often employed to ensure good peak shape and retention.

Column Temperature: The temperature of the column can affect the viscosity of the mobile phase and the efficiency of the separation. Maintaining a constant and optimized temperature (e.g., 30-40 °C) is important for reproducible results. japsonline.com

Flow Rate: The flow rate of the mobile phase through the column impacts the analysis time and the resolution. A typical flow rate for analytical HPLC is around 1.0 mL/min. universiteitleiden.nljapsonline.com

Detection Wavelength: When using a DAD, the wavelength for detection is chosen to maximize the signal for this compound while minimizing interference from other compounds. Tryptamines generally exhibit strong UV absorbance around 220 nm and 280 nm. japsonline.com

Illustrative Optimized HPLC Parameters for Tryptamine Analysis

Disclaimer: The following table provides an example of optimized HPLC conditions based on methods developed for related tryptamine alkaloids. The ideal parameters for this compound would require specific experimental determination.

Parameter Illustrative Optimized Condition Reference
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) universiteitleiden.nljapsonline.com
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water universiteitleiden.nl
Flow Rate 1.0 mL/min universiteitleiden.nljapsonline.com
Column Temperature 35 °C japsonline.com
Detection DAD at 280 nm japsonline.com
Injection Volume 10 µL-

Future Directions and Emerging Research Avenues

Elucidating Endogenous Roles and Presence

A fundamental gap in our understanding of Lespedamine is whether it is produced endogenously in animals, including humans, and what physiological roles it might play. Research into endogenous DMT has set a precedent, suggesting that structurally related tryptamines may have roles in neurotransmission, neuroprotection, and cellular adaptation. nih.govthe-scientist.comnih.gov

The biosynthesis of DMT is understood to involve the enzyme Indolethylamine-N-methyltransferase (INMT), which catalyzes the methylation of tryptamine (B22526). frontiersin.orgescholarship.org A crucial future step for this compound research would be to investigate whether analogous enzymatic pathways exist for its formation. This would involve:

Identifying Candidate Enzymes: Researchers would need to search for enzymes capable of methoxylating the indole (B1671886) nucleus of DMT or a precursor molecule. This could involve screening enzyme libraries or using bioinformatic approaches to identify potential candidates based on sequence homology to known O-methyltransferases.

Mapping Enzyme Expression: Should a candidate biosynthetic enzyme be identified, a critical research direction would be to map its expression in the brain and other tissues. nih.govfrontiersin.org Techniques such as in-situ hybridization, immunohistochemistry, and qPCR could be employed to determine the specific regions and cell types (e.g., neurons, glia) that express the enzyme. The co-localization of such enzymes with neuronal markers could provide strong indirect evidence for an endogenous role. frontiersin.org Studies on enzymes involved in catecholamine synthesis have demonstrated the utility of such mapping in understanding neurotransmitter systems. nih.gov

The detection of endogenous molecules in bodily fluids and tissues is the most direct evidence of their presence. While sensitive methods have been developed to detect DMT in human fluids and tissues, similar studies for this compound are currently absent. wikipedia.orgresearchgate.net Future research should focus on:

Developing Sensitive Assays: The development of highly sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is paramount. wikipedia.org This would be necessary to detect the potentially low concentrations of this compound in complex biological matrices like cerebrospinal fluid (CSF), blood, and urine. nih.gov

Systematic Screening: Once a validated method is established, systematic screening of various biological samples from different species could be undertaken. Investigating its presence under various physiological and pathological conditions, such as hypoxia, could provide clues to its function, similar to research conducted on DMT. the-scientist.comnih.gov

Expanding Structure-Activity Relationship Investigations

The biological effects of tryptamines are highly dependent on their chemical structure. nih.gov Systematic investigation into the structure-activity relationships (SAR) of this compound is a critical avenue for future research to understand how its unique 1-methoxy group influences receptor binding and functional activity compared to DMT and other tryptamines.

Rational drug design involves modifying a lead compound to improve its pharmacological properties. nih.govstanford.edu For this compound, this would entail synthesizing a library of analogs to probe its interaction with biological targets.

Systematic Modifications: Key structural modifications could include altering the N,N-dialkyl substituents, modifying the ethylamine (B1201723) side chain, and substituting other positions on the indole ring.

Pharmacological Screening: These new analogs would then be screened in a battery of in vitro assays, such as receptor binding and functional assays for serotonin (B10506) receptors (e.g., 5-HT2A, 5-HT1A) and other potential targets like the sigma-1 receptor, to determine how these structural changes affect potency and efficacy. nih.govnih.gov This approach has been successfully used to develop novel therapeutics for a range of conditions. nih.govresearchgate.net

Table 1: Potential this compound Analogs for SAR Studies

Modification Site Example Modifications Rationale
N-Alkyl GroupsN-ethyl, N-propyl, cyclic amines (e.g., pyrrolidine)To probe the size and shape of the receptor's amine binding pocket. nih.gov
Ethylamine Side ChainAlpha-methylation, chain extension/shorteningTo influence metabolic stability and receptor conformation.
Indole RingHalogenation (F, Cl, Br), methoxy (B1213986) groups at other positionsTo alter electronic properties and explore additional receptor interactions. nih.gov
1-Methoxy GroupReplacement with ethoxy, hydroxyl, or hydrogen (DMT)To determine the specific contribution of the 1-methoxy group to activity.

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling its study in complex biological systems. mdpi.comox.ac.uk Developing this compound-based probes could be instrumental in identifying its molecular targets and cellular functions.

Fluorescent Probes: A fluorescent dye could be attached to the this compound scaffold. Such a probe would allow for the visualization of its binding sites within cells and tissues using advanced microscopy techniques, helping to identify target proteins and their subcellular localization. mdpi.com

Affinity-Based Probes: These probes would incorporate a reactive group to covalently bind to the target protein, allowing for its isolation and identification via proteomic methods. The design often involves attaching a "click chemistry" handle for subsequent tagging. nih.gov

Advanced Preclinical Characterization

Should initial studies reveal interesting biological activity, a comprehensive preclinical characterization would be the next logical step. Currently, no such data exists for this compound. This research phase would aim to establish its pharmacological profile and assess its potential as a therapeutic agent. This would involve a tiered approach, starting with in vitro assays and progressing to in vivo models to understand the compound's effects on a whole-organism level. Key areas of investigation would include receptor binding profiles, functional activity at various G-protein coupled receptors, and behavioral pharmacology studies in animal models to assess its effects on cognition, mood, and perception.

Mechanistic Research in Complex Biological Systems

The elucidation of this compound's biological mechanisms remains a significant frontier in natural product chemistry. Currently, there is a notable scarcity of published research detailing its specific biological activities and mechanisms of action. iiab.mewikipedia.orgwikiwand.com The compound is a known alkaloid present in the plant Lespedeza bicolor, a species used in traditional medicine for various ailments, including kidney disease and inflammation. dmt-nexus.melsmu.ltlsmu.lt Extracts from L. bicolor have demonstrated a range of pharmacological activities, such as antioxidant, anti-inflammatory, neuroprotective, and hypo-azotemic effects. lsmu.lt However, these effects are attributed to the complex mixture of phytochemicals within the plant, including flavonoids like quercetin (B1663063) and kaempferol, and other alkaloids such as bufotenine (B1668041). lsmu.lt The specific contribution of this compound to these therapeutic properties has not been isolated or confirmed.

Anecdotal reports suggest that this compound may induce sedative effects, though these claims lack rigorous scientific validation. dmt-nexus.me The primary driver for research interest stems from this compound's close structural resemblance to N,N-dimethyltryptamine (DMT), a well-known psychedelic compound. iiab.mewikipedia.org This structural similarity has led to speculation, notably by chemist Alexander Shulgin, that this compound might possess psychoactive properties, potentially through interaction with the serotonergic system. wikipedia.orgwikiwand.com

Future mechanistic research must, therefore, focus on deconstructing the compound's effects in complex biological systems. Key research priorities should include:

Receptor Binding Assays : To systematically screen this compound against a panel of neurotransmitter receptors, particularly serotonin (5-HT) receptor subtypes, to identify primary molecular targets.

In Vitro Cellular Assays : To determine the functional consequences of receptor binding, assessing whether this compound acts as an agonist, antagonist, or modulator of receptor activity in neuronal cell lines.

In Vivo Animal Models : To investigate the physiological and behavioral effects of purified this compound in preclinical models. Such studies would be essential to validate anecdotal claims of sedation and to explore potential psychoactive, anxiolytic, or antidepressant-like effects, moving beyond mere speculation. nih.gov

Understanding the precise molecular interactions of this compound is a critical step toward validating its potential as a bioactive compound and distinguishing its individual effects from the broader pharmacological profile of Lespedeza bicolor extracts.

Integration of Chemical Biology and Systems Biology Approaches

To overcome the current limitations in understanding this compound, a concerted effort integrating chemical biology and systems biology is essential. These approaches can provide powerful tools to probe the compound's function and its impact on global biological networks, even in the absence of a known, specific target.

Chemical Biology offers strategies to create molecular tools for investigating this compound's function. The total synthesis of this compound has been achieved, opening avenues for creating derivatives and analogs. clockss.orgcapes.gov.brresearchgate.net Future work could focus on:

Synthesis of Labeled Analogs : Developing isotopically labeled (e.g., deuterium-labeled) or fluorescently tagged versions of this compound. capes.gov.br These chemical probes would be invaluable for tracking the compound's absorption, distribution, metabolism, and excretion (ADME) properties and for target identification studies using techniques like affinity chromatography.

Structure-Activity Relationship (SAR) Studies : Synthesizing a library of this compound analogs with systematic modifications to the indole ring, the methoxy group, and the dimethylaminoethyl side chain. researchgate.netacs.org Screening these analogs for biological activity would delineate the chemical motifs crucial for any observed effects, guiding the design of more potent or selective compounds.

Systems Biology provides a holistic perspective by examining the widespread effects of a compound on an entire organism or cell. This is particularly useful for natural products that may influence multiple pathways. Emerging research could employ:

Genetically Encoded Biosensors : Utilizing advanced tools like the psychLight sensor, which was engineered from the 5-HT2A receptor to detect conformational changes upon ligand binding. nih.govresearchgate.net Applying such a sensor could rapidly determine if this compound interacts with and activates key serotonin receptors in real-time and predict its potential hallucinogenic activity without extensive animal studies. nih.gov

Omics Profiling : Employing high-throughput techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics to analyze the global changes in gene expression, protein levels, and metabolite profiles in cells or tissues exposed to this compound. This unbiased approach can reveal affected biological pathways and generate new hypotheses about the compound's mechanism of action, potentially uncovering novel targets and functions beyond the serotonergic system.

By combining the precise tools of chemical biology with the comprehensive view of systems biology, researchers can effectively map the biological landscape of this compound, accelerating its transition from a chemical curiosity to a well-characterized bioactive molecule.

Table of Chemical Properties for this compound

Property Value Source
IUPAC Name 2-(1-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine iiab.menih.gov
Other Names 1-methoxy-N,N-dimethyltryptamine; 1-MeO-DMT wikipedia.orgwikiwand.com
CAS Number 4335-93-7 iiab.melookchem.com
Molecular Formula C₁₃H₁₈N₂O iiab.menih.gov
Molar Mass 218.300 g·mol⁻¹ iiab.mewikipedia.org
XLogP3 2.7 nih.govlookchem.com
Hydrogen Bond Donor Count 0 nih.govlookchem.com
Hydrogen Bond Acceptor Count 2 nih.govlookchem.com

Table of Compounds Mentioned in this Article

Compound Name
5-methoxy-N-methyltryptamine
Bufotenine
Dimethyltryptamine (DMT)
Kaempferol
This compound
N-Methylserotonin
Quercetin

Q & A

What are the validated protocols for synthesizing Lespedamine with high yield and purity?

Basic Research Question
this compound synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). A common approach involves multi-step organic synthesis, starting with precursor alkaloids isolated from Lespedeza species. Techniques like column chromatography and HPLC are critical for purification, while NMR and mass spectrometry confirm structural integrity . Researchers should replicate established protocols from peer-reviewed journals and validate purity via melting point analysis and chiral chromatography to avoid enantiomeric impurities .

How can advanced spectroscopic techniques resolve ambiguities in this compound’s stereochemical configuration?

Basic Research Question
X-ray crystallography remains the gold standard for determining absolute stereochemistry. For dynamic studies, nuclear Overhauser effect (NOE) experiments in NMR can elucidate spatial relationships between protons. Complementary methods like circular dichroism (CD) spectroscopy and computational modeling (e.g., DFT calculations) are recommended to cross-validate results, particularly when crystallographic data are unavailable .

What experimental frameworks are optimal for evaluating this compound’s pharmacokinetic properties in preclinical models?

Advanced Research Question
Adopt a tiered approach:

In vitro assays : Assess solubility, plasma protein binding, and metabolic stability using liver microsomes.

In vivo models : Use pharmacokinetic (PK) parameters (e.g., AUC, Cmax, t½) in rodent studies, ensuring dose-ranging experiments to identify nonlinearities.

Toxicokinetics : Integrate safety pharmacology endpoints (e.g., organ histopathology) with PK data.
Employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings to humans, adhering to FDA guidelines for preclinical-to-clinical translation .

How should researchers address contradictory data on this compound’s mechanism of action across different cell lines?

Advanced Research Question
Contradictions often arise from variability in experimental conditions (e.g., cell culture media, passage number, or assay sensitivity). Mitigation strategies include:

  • Standardization : Use identical cell lines (e.g., ATCC-validated) and assay protocols.
  • Dose-response analysis : Confirm activity across multiple concentrations to rule out off-target effects.
  • Orthogonal validation : Combine genetic (e.g., CRISPR knockdown) and pharmacological (e.g., selective inhibitors) approaches to verify target engagement.
    Meta-analyses of published data, focusing on effect sizes and heterogeneity metrics, can clarify inconsistencies .

What computational strategies enhance the prediction of this compound’s polypharmacology and off-target interactions?

Advanced Research Question
Leverage structure-activity relationship (SAR) models and molecular docking simulations against databases like ChEMBL or PubChem. Machine learning frameworks (e.g., deep neural networks trained on kinase inhibition data) can predict off-target binding. Validate predictions with thermal shift assays or surface plasmon resonance (SPR) to quantify binding affinities .

How can researchers design robust studies to investigate this compound’s anti-inflammatory efficacy while minimizing bias?

Advanced Research Question
Implement double-blind, randomized controlled trials (RCTs) in animal models, with predefined primary endpoints (e.g., cytokine levels, histopathological scoring). Use blocking randomization to account for litter or cage effects. For in vitro studies, include vehicle controls and replicate experiments across independent labs. Statistical power analysis must guide sample size determination, and pre-registration of protocols (e.g., on Open Science Framework) reduces publication bias .

What methodologies are critical for isolating and quantifying this compound metabolites in complex biological matrices?

Advanced Research Question
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is essential for metabolite identification. Use stable isotope-labeled internal standards to improve quantification accuracy. For tissue distribution studies, employ matrix-matched calibration curves and validate extraction efficiency via spike-recovery experiments. Data-independent acquisition (DIA) modes enhance reproducibility in untargeted metabolomics .

Key Methodological Considerations

  • Literature Review : Systematically map existing studies using PRISMA guidelines to identify knowledge gaps .
  • Hypothesis Testing : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Data Analysis : Apply mixed-effects models to account for hierarchical data structures (e.g., repeated measurements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.